5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the core structure.
Construction of the Oxazole Ring: This can be done through cyclization reactions involving nitriles and other suitable reagents.
Final Assembly: The final step involves the coupling of the piperidine and oxazole intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluorophenyl position.
Scientific Research Applications
5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3,5-dimethylpiperidin-1-yl)-3-fluorophenyl]ethan-1-amine
- [5-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-yl]methanol
- 3,5-Dimethylpiperidine
Uniqueness
Compared to similar compounds, 5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is unique due to the presence of the oxazole ring and the specific arrangement of its functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20FN3O |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H20FN3O/c1-13-9-14(2)12-23(11-13)19-17(10-21)22-18(24-19)8-5-15-3-6-16(20)7-4-15/h3-8,13-14H,9,11-12H2,1-2H3/b8-5+ |
InChI Key |
MQOHWBIUCZQJEN-VMPITWQZSA-N |
Isomeric SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C |
Origin of Product |
United States |
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